{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane
Overview
Description
{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane is a chemical compound with a unique structure that combines silicon, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane typically involves the reaction of trimethylsilyl chloride with dimethyl sulfoxide in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety and efficiency in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different organosilicon compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .
Scientific Research Applications
{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of {[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silicon atom can form strong bonds with carbon, oxygen, and nitrogen, making it a versatile reagent in organic synthesis. The sulfur atom can participate in redox reactions, further expanding its utility in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A precursor in the synthesis of {[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane.
Dimethyl sulfoxide: Another precursor used in the synthesis.
Trimethylsilyl trifluoromethanesulfonate: A similar organosilicon compound used in organic synthesis.
Uniqueness
This compound is unique due to its combination of silicon, sulfur, and nitrogen atoms, which allows it to participate in a wide range of chemical reactions. Its ability to form strong bonds with various elements makes it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
[[dimethyl(oxo)-λ6-sulfanylidene]amino]-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NOSSi/c1-8(2,7)6-9(3,4)5/h1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBMFZJFCAWBMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=S(=O)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NOSSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505839 | |
Record name | {[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24989-35-3 | |
Record name | {[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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